molecular formula C7H10O3 B14479246 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL CAS No. 66341-30-8

4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL

Cat. No.: B14479246
CAS No.: 66341-30-8
M. Wt: 142.15 g/mol
InChI Key: GDRJIWGGMAHUEB-UHFFFAOYSA-N
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Description

4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is an organic compound with a unique structure that includes both an alkyne and an enol ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL typically involves the reaction of propargyl alcohol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation followed by an intramolecular cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
  • (E)-Conipheryl alcohol
  • 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol

Uniqueness

4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is unique due to its combination of alkyne and enol ether functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

66341-30-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-(1-hydroxyprop-2-enoxy)but-2-yn-1-ol

InChI

InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h2,7-9H,1,5-6H2

InChI Key

GDRJIWGGMAHUEB-UHFFFAOYSA-N

Canonical SMILES

C=CC(O)OCC#CCO

Origin of Product

United States

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